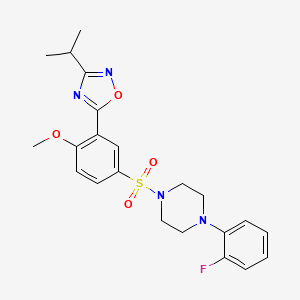![molecular formula C18H23N3O4S B7712282 N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of beneficial effects in various disease states.
Mécanisme D'action
The mechanism of action of N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 involves the activation of sGC. sGC is an enzyme that is responsible for producing cGMP in response to various stimuli. This compound 41-2272 binds to the heme moiety of sGC and enhances its sensitivity to nitric oxide (NO), which is a key regulator of cGMP production. This leads to an increase in cGMP levels, which in turn causes vasodilation and a range of other beneficial effects.
Biochemical and Physiological Effects:
This compound 41-2272 has a range of biochemical and physiological effects that have been studied extensively in scientific research. These include vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. The compound has also been shown to have anti-inflammatory effects and to improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 has several advantages for lab experiments. It is a potent and selective sGC activator, which makes it a valuable tool for studying the role of sGC in various disease states. However, the compound has several limitations as well. It is highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, its complex synthesis method and high cost can make it challenging to obtain in large quantities.
Orientations Futures
There are several future directions for research involving N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272. One area of interest is the potential therapeutic applications of the compound in various disease states. For example, it has been shown to have beneficial effects in pulmonary hypertension and heart failure, but further research is needed to fully understand its potential in these and other disease states. Another area of interest is the development of new sGC activators that are more potent and/or selective than this compound 41-2272. Finally, there is ongoing research into the underlying mechanisms of sGC activation and the role of cGMP in various physiological processes.
Méthodes De Synthèse
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 can be synthesized through a multi-step process involving the reaction of various reagents. The exact method of synthesis is beyond the scope of this paper, but it is worth noting that the process requires significant expertise and care due to the complex nature of the compound.
Applications De Recherche Scientifique
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have beneficial effects in a range of disease states, including pulmonary hypertension, heart failure, and erectile dysfunction. The compound works by activating sGC, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, causes vasodilation and a range of other beneficial effects.
Propriétés
IUPAC Name |
2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-3-14(2)21-26(23,24)17-9-7-16(8-10-17)25-13-18(22)20-12-15-6-4-5-11-19-15/h4-11,14,21H,3,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDJFXOETSBCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


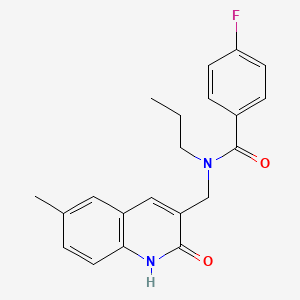
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7712224.png)


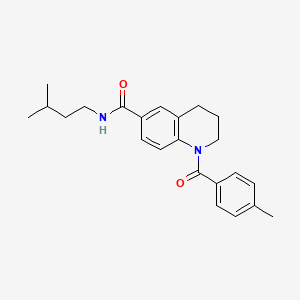

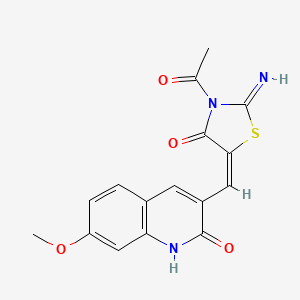
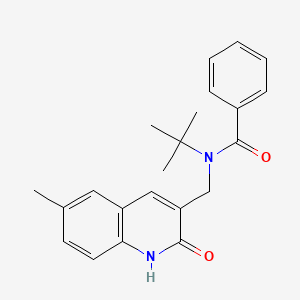

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
